1-Ethyl-3-methylcyclobutane-1-carbaldehyde
Description
1-Ethyl-3-methylcyclobutane-1-carbaldehyde (CAS: 1707359-82-7) is a chiral cyclobutane derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure features a strained cyclobutane ring substituted with an ethyl group at position 1, a methyl group at position 3, and a formyl (carbaldehyde) group at position 1 (Figure 1). The compound’s chirality arises from the stereochemistry of the cyclobutane ring and substituents, making it relevant in asymmetric synthesis and pharmaceutical intermediates.
Figure 1: Structural diagram of 1-Ethyl-3-methylcyclobutane-1-carbaldehyde.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-ethyl-3-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-3-8(6-9)4-7(2)5-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
XLRACBOVQXPUES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-ethyl-3-methylcyclobutanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-3-methylcyclobutane-1-carbaldehyde may involve the catalytic hydrogenation of 1-ethyl-3-methylcyclobutene followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Ethyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as an intermediate in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Functional Groups : The aldehyde group in 1-ethyl-3-methylcyclobutane-1-carbaldehyde is more reactive toward nucleophilic addition than the ester or amine groups in the analogs .
- Molecular Weight : The ethyl ester analog (C₉H₁₆O₃) has a higher molecular weight due to the hydroxyl and ester groups.
- Chirality : Both 1-ethyl-3-methylcyclobutane-1-carbaldehyde and Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate exhibit stereochemical complexity, which impacts their biological activity and synthetic utility .
Physicochemical Properties (Inferred from Structure)
- Solubility : The aldehyde group enhances polarity compared to esters or amines, suggesting better solubility in polar aprotic solvents (e.g., DMSO or ethyl acetate) .
- Reactivity : The aldehyde’s electrophilic carbon is prone to oxidation or nucleophilic attack, whereas the ester analogs are more stable under acidic/basic conditions .
- Stability : Steric hindrance from the ethyl and methyl groups in 1-ethyl-3-methylcyclobutane-1-carbaldehyde may reduce ring strain compared to unsubstituted cyclobutane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
